Cas no 2137958-82-6 (N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine)

N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine 化学的及び物理的性質
名前と識別子
-
- butyl[2,2-difluoro-3-(methylamino)propyl]methylamine
- N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine
- 1,3-Propanediamine, N1-butyl-2,2-difluoro-N1,N3-dimethyl-
-
- インチ: 1S/C9H20F2N2/c1-4-5-6-13(3)8-9(10,11)7-12-2/h12H,4-8H2,1-3H3
- InChIKey: ZWSUCUXSTOYFDL-UHFFFAOYSA-N
- ほほえんだ: FC(CNC)(CN(C)CCCC)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 129
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 15.3
N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789183-0.05g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-789183-0.1g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-789183-2.5g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-789183-0.5g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-789183-1.0g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-789183-0.25g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-789183-5.0g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-789183-10.0g |
butyl[2,2-difluoro-3-(methylamino)propyl]methylamine |
2137958-82-6 | 95% | 10.0g |
$4236.0 | 2024-05-22 |
N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamineに関する追加情報
Comprehensive Overview of N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine (CAS No. 2137958-82-6)
The compound N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine (CAS No. 2137958-82-6) is a specialized fluorinated amine derivative with a unique molecular structure that has garnered significant interest in pharmaceutical and agrochemical research. Its difluoromethyl and diamine functionalities make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly intrigued by its potential applications in drug discovery, where fluorine-containing compounds are prized for their metabolic stability and enhanced binding affinity.
In recent years, the demand for high-performance fluorinated building blocks like N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine has surged, driven by advancements in precision medicine and sustainable agriculture. A common query among chemists is how this compound compares to non-fluorinated analogs in terms of reactivity and solubility. Studies suggest that the introduction of fluorine atoms can significantly alter these properties, making it a valuable tool for structure-activity relationship (SAR) studies.
The synthesis of CAS No. 2137958-82-6 typically involves multi-step organic reactions, including nucleophilic substitution and reductive amination. Its butyl and dimethyl substituents contribute to its lipophilicity, a feature often exploited in the design of cell-penetrating peptides and crop protection agents. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for verifying its purity, a topic frequently discussed in online forums dedicated to organic synthesis troubleshooting.
From an industrial perspective, scalability is a key concern. Manufacturers of N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine must address challenges like cost-effective fluorination methods and waste minimization, aligning with the broader trend toward green chemistry. This aligns with frequent search terms such as "eco-friendly fluorination catalysts" and "scalable amine synthesis," reflecting the industry's dual focus on efficiency and sustainability.
In material science, this compound's hydrogen-bonding capacity and thermal stability have sparked investigations into its use as a crosslinking agent for polymers. Such applications are particularly relevant to the development of high-performance coatings and adhesives, areas where users often search for "fluorine-modified polymer properties" or "heat-resistant amine additives."
Regulatory compliance is another hot topic. While 2137958-82-6 is not classified as hazardous under major chemical inventories, proper handling protocols are emphasized in safety data sheets (SDS). This resonates with laboratory professionals who frequently search for "amine handling best practices" and "fluorochemical storage guidelines."
Looking ahead, the integration of machine learning in chemical property prediction may revolutionize how researchers utilize N-butyl-2,2-difluoro-N,N'-dimethylpropane-1,3-diamine. Computational studies exploring its conformational flexibility could answer common queries about "fluorine effects on molecular docking" – a growing niche in cheminformatics communities.
In summary, CAS No. 2137958-82-6 represents a compelling case study in how targeted molecular design addresses contemporary challenges across industries. Its intersection with trending themes like bioisosteric replacement and catalysis innovation ensures its continued relevance in scientific literature and patent filings worldwide.
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